molecular formula C21H26N2O3 B5520107 N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide

N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide

Cat. No. B5520107
M. Wt: 354.4 g/mol
InChI Key: LIWZAHVKXCUHBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamide derivatives are synthesized through various methods, often involving the condensation of appropriate anilines with benzoyl chloride in aqueous or non-aqueous media. For example, a series of benzamides showed potent gastrokinetic activity, indicating the diversity of biological activities these compounds can exhibit (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Structural analyses, such as X-ray diffraction, have been used to elucidate the configurations of these molecules, providing insights into their activity profiles (Cai Zhi, 2010).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including halogenation, acylation, and condensation, to produce a wide range of derivatives with different properties. These reactions are pivotal for modifying the biological activity and solubility of the compounds (S. Demir et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structures. For instance, modifications in the substituents attached to the benzamide core can significantly alter these properties, affecting their pharmacokinetic profiles (Jiu-Fu Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzamide derivatives are determined by their functional groups. Studies on these compounds often focus on their ability to interact with biological targets, leading to their diverse range of activities. For instance, modifications on the N-[(4-substituted 2-morpholinyl)methyl] moiety have been shown to impact the gastrokinetic activity of these molecules (S. Kato et al., 1990).

properties

IUPAC Name

N-[3-(3-methoxyphenyl)propyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-20-6-2-4-17(16-20)5-3-11-22-21(24)18-7-9-19(10-8-18)23-12-14-26-15-13-23/h2,4,6-10,16H,3,5,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWZAHVKXCUHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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